1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine, also known as BTCP, is a psychoactive drug that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has been extensively studied for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to increased levels of dopamine in the synaptic cleft, which can help improve motor function and mood. This compound also acts as a norepinephrine reuptake inhibitor by binding to the norepinephrine transporter and preventing the reuptake of norepinephrine into presynaptic neurons. This can help improve attention and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of dopamine and norepinephrine in the brain, which can lead to improved motor function, memory, and mood. This compound has also been shown to have analgesic properties, which can help reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine in lab experiments is its well-established mechanism of action. This can help researchers better understand the effects of dopamine and norepinephrine on neurological disorders. However, one limitation of using this compound in lab experiments is its potential for abuse. This compound is a psychoactive drug and can have addictive properties.
Orientations Futures
There are several future directions for the study of 1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine. One direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Another direction is to study the long-term effects of this compound use and its potential for abuse. Additionally, researchers can study the structure-activity relationship of this compound and develop new derivatives with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine involves the reaction of 2-methylcyclohexanone with benzylamine and piperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline powder. The purity of the compound can be increased through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Studies have shown that this compound acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, which can help increase the levels of these neurotransmitters in the brain. This can lead to improved motor function, memory, and mood.
Propriétés
IUPAC Name |
1-benzyl-N-(2-methylcyclohexyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-16-7-5-6-10-19(16)20-18-11-13-21(14-12-18)15-17-8-3-2-4-9-17/h2-4,8-9,16,18-20H,5-7,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBTSNPUDJFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.